molecular formula C17H20N4OS2 B11055699 S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate

S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate

Cat. No.: B11055699
M. Wt: 360.5 g/mol
InChI Key: NRBJQXXEDUQNDE-UHFFFAOYSA-N
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Description

1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE is a complex organic compound that features a benzothiazole ring fused with a pyrazole moiety

Preparation Methods

The synthesis of 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or pyrazole rings.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In medicinal chemistry, it may interact with proteins or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE include other benzothiazole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:

The uniqueness of 1,3-BENZOTHIAZOL-2-YL 3-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PROPANETHIOATE lies in its combined benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4OS2

Molecular Weight

360.5 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propanethioate

InChI

InChI=1S/C17H20N4OS2/c1-11-13(12(2)21(3)20-11)10-18-9-8-16(22)24-17-19-14-6-4-5-7-15(14)23-17/h4-7,18H,8-10H2,1-3H3

InChI Key

NRBJQXXEDUQNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCC(=O)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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